3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that integrates multiple functional groups and heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a c-Met kinase inhibitor, which is significant in cancer treatment. The structure showcases a combination of a phthalazine moiety and a triazolo-pyridine derivative, contributing to its biological activity.
The compound's synthesis and characterization have been discussed in various scientific publications, particularly focusing on its anti-tumor properties and mechanism of action against specific cancer cell lines. Notably, studies have highlighted its efficacy against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with promising IC50 values indicating potent biological activity .
This compound belongs to the class of triazolo-pyridine derivatives and is categorized under small molecules with potential pharmaceutical applications. Its classification as a kinase inhibitor places it within the realm of targeted cancer therapies.
The synthesis of 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. Key steps include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis.
The molecular formula is , with a molecular weight of approximately 300.33 g/mol. The compound's structural complexity includes multiple rings and functional groups that contribute to its chemical reactivity and biological properties.
The compound can undergo various chemical reactions typical for amides and heterocycles:
Technical details such as reaction conditions (temperature, pressure) and reagents used are crucial for understanding these transformations.
The mechanism by which 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide exerts its biological effects primarily involves inhibition of c-Met kinase activity. This process can be summarized as follows:
Data from cellular assays support these mechanisms by demonstrating dose-dependent responses in affected cell lines .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that careful handling is required to maintain integrity during experiments .
The primary application of 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide lies within pharmaceutical research as a potential anticancer agent. Its role as a c-Met kinase inhibitor positions it as a candidate for targeted therapies in oncology. Ongoing research aims to explore its efficacy further through clinical trials and optimization for better pharmacokinetic profiles.
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0